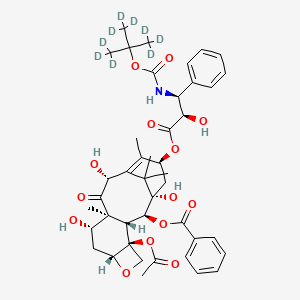

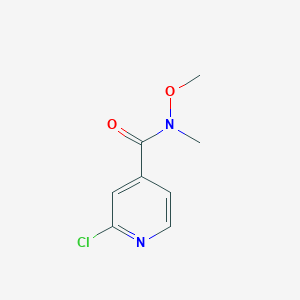

2-Chloro-N-méthoxy-N-méthyli-isonicotinamide

Vue d'ensemble

Description

2-Chloro-N-methoxy-N-methylisonicotinamide is a synthetic isonicotinamide derivative that belongs to the class of amides. It is used in the preparation of 2-heptyl-3-hydroxy-4 (1H)-quinolone (Pseudomonas quinolone signal or PQS) and structurally related 2-alkyl-4-quinolones having biological activity .

Molecular Structure Analysis

The molecular formula of 2-Chloro-N-methoxy-N-methylisonicotinamide is C7H7ClN2O . The molecular weight is 170.598 g/mol .

Chemical Reactions Analysis

2-Chloro-N-methoxy-N-methylisonicotinamide is used in the preparation of 2-heptyl-3-hydroxy-4 (1H)-quinolone (Pseudomonas quinolone signal or PQS) and structurally related 2-alkyl-4-quinolones having biological activity . It is also used as a starting reagent for the one-pot synthesis of 2-heptyl-3-hydroxyl-4 (1H)-quinolone (PQS), a signaling molecule in the quorum sensing of Pseudomonas aeruginosa .

Physical and Chemical Properties Analysis

The molecular weight of 2-Chloro-N-methoxy-N-methylisonicotinamide is 170.59 g/mol . It has a density of 1.264g/cm3 . The boiling point is 330.677ºC at 760 mmHg . The exact mass is 170.02500 . The topological polar surface area is 41.99000 .

Applications De Recherche Scientifique

Préparation du signal quinolonique de Pseudomonas (PQS)

“2-Chloro-N-méthoxy-N-méthyli-isonicotinamide” est utilisé dans la préparation de 2-heptyl-3-hydroxy-4 (1H)-quinolone (signal quinolonique de Pseudomonas ou PQS) . Le PQS est une molécule de détection de quorum dans Pseudomonas aeruginosa, une bactérie qui peut provoquer des maladies chez les plantes et les animaux.

Synthèse de 2-alkyl-4-quinolones structurellement apparentées

Ce composé est également utilisé pour synthétiser des 2-alkyl-4-quinolones structurellement apparentées . Ces quinolones ont une activité biologique et sont étudiées pour leurs applications potentielles dans divers domaines de recherche.

Préparation de 2-(benzo[d]thiazol-2-ylsulfonyl)-N-méthoxy-N-méthylacétamide

Une autre application de “this compound” est la préparation de 2-(benzo[d]thiazol-2-ylsulfonyl)-N-méthoxy-N-méthylacétamide . Ce composé pourrait avoir des applications potentielles en synthèse organique.

Synthèse d'α-chloro-cétone

“this compound” est également utilisé dans la synthèse de α-chloro-cétone . Les α-chloro-cétones sont des intermédiaires utiles en synthèse organique et peuvent être utilisées pour préparer une variété d'autres composés.

Réactif de départ pour la synthèse en un seul pot du PQS

Ce composé sert de réactif de départ pour la synthèse en un seul pot du PQS . Cela le rend précieux dans les milieux de recherche où le PQS est nécessaire pour étudier la détection de quorum dans Pseudomonas aeruginosa.

Safety and Hazards

2-Chloro-N-methoxy-N-methylisonicotinamide is classified as harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed . In case of contact with skin, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

Mécanisme D'action

Target of Action

It is known to be a weinreb amide , a class of compounds widely used in organic synthesis due to their unique reactivity.

Mode of Action

Weinreb amides, such as 2-Chloro-N-methoxy-N-methylisonicotinamide, are known for their unique reactivity in organic synthesis . They are typically used as acylating agents, allowing for the formation of ketones without overreaction .

Biochemical Pathways

2-Chloro-N-methoxy-N-methylisonicotinamide has been used in the preparation of 2-heptyl-3-hydroxy-4(1H)-quinolone (Pseudomonas quinolone signal or PQS) and structurally related 2-alkyl-4-quinolones . These compounds have biological activity and are involved in the quorum sensing of Pseudomonas aeruginosa .

Pharmacokinetics

Like other weinreb amides, it is likely to have good stability and reactivity, making it useful in organic synthesis .

Result of Action

Its use in the synthesis of biologically active quinolones suggests that it could indirectly influence cellular processes through these compounds .

Action Environment

The action, efficacy, and stability of 2-Chloro-N-methoxy-N-methylisonicotinamide can be influenced by various environmental factors. In general, factors such as temperature, pH, and the presence of other chemicals can affect the reactivity and stability of Weinreb amides .

Propriétés

IUPAC Name |

2-chloro-N-methoxy-N-methylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)6-3-4-10-7(9)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWKHBDGHZXZPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=NC=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401232925 | |

| Record name | 2-Chloro-N-methoxy-N-methyl-4-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401232925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250263-39-9 | |

| Record name | 2-Chloro-N-methoxy-N-methyl-4-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=250263-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-methoxy-N-methyl-4-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401232925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-benzylsulfanyl-[(E)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidomethane;chlorocopper(1+)](/img/structure/B1356972.png)

![methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1356985.png)